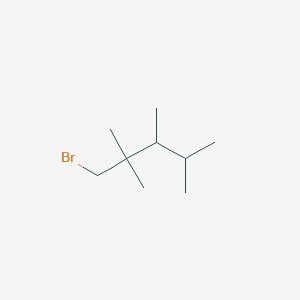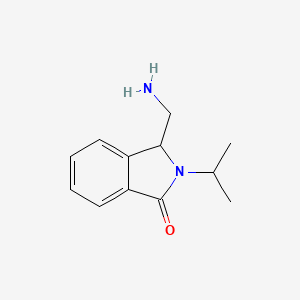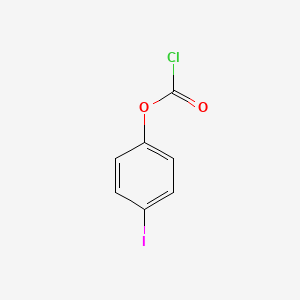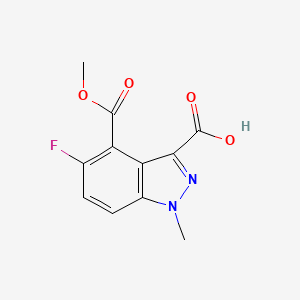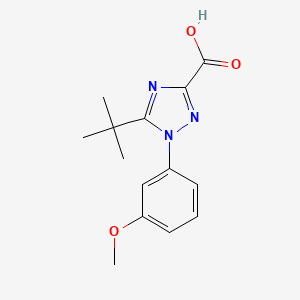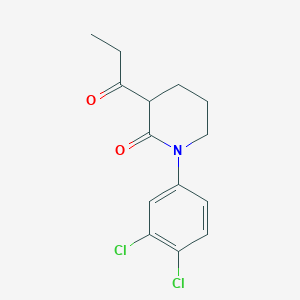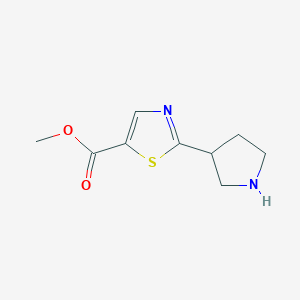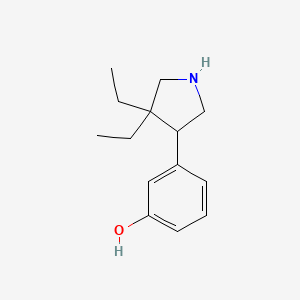
3-Fluoropyridine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyridine-2-carbothioamide is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carbothioamide typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution of a halogenated pyridine derivative with a fluoride source. For example, 3-bromo-2-nitropyridine can react with a fluoride source in a solvent like dimethylformamide at room temperature to form 3-fluoropyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-temperature fluorination reactions. For instance, pyridine can be fluorinated using a complex of aluminum fluoride and copper fluoride at temperatures between 450-500°C .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoropyridine-2-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Cyclization Products: Cyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-Fluoropyridine-2-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Fluoropyridine-2-carbothioamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Fluoro-2-pyridinecarbonitrile: A compound with a nitrile group instead of a carbothioamide group, used in similar applications.
Uniqueness: 3-Fluoropyridine-2-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and industrial applications .
Eigenschaften
CAS-Nummer |
1235475-02-1 |
|---|---|
Molekularformel |
C6H5FN2S |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-fluoropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H5FN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
InChI-Schlüssel |
GNEPXIQDRZPPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


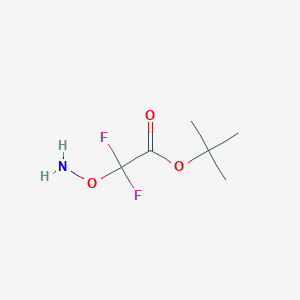

![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
